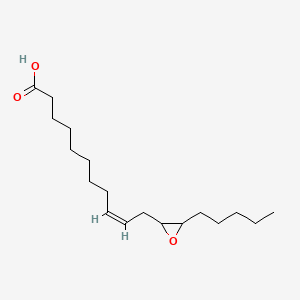
Vernolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
12(13)-Epome, also known as vernolsaeure or vernolic acids, belongs to the class of organic compounds known as long-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 13 and 21 carbon atoms. Thus, 12(13)-epome is considered to be an octadecanoid lipid molecule. 12(13)-Epome is considered to be a practically insoluble (in water) and relatively neutral molecule. 12(13)-Epome has been detected in multiple biofluids, such as blood, cerebrospinal fluid, and urine. Within the cell, 12(13)-epome is primarily located in the membrane (predicted from logP), cytoplasm and adiposome. 12(13)-Epome can be biosynthesized from octadec-9-enoic acid.
Vernolic acid is a monounsaturated epoxy fatty acid composed of cis-9-octadecenoic acid having a 12,13-epoxy group. It has a role as a plant metabolite. It is an epoxy fatty acid, a monounsaturated fatty acid, a long-chain fatty acid and an epoxyoctadecenoic acid. It derives from an octadec-9-enoic acid. It is a conjugate acid of a vernolate.
Aplicaciones Científicas De Investigación
Genetic Engineering for Enhanced Vernolic Acid Production
Vernolic acid, an epoxy fatty acid, has potential as a renewable chemical feedstock. Research by Li et al. (2010) has shown that genetically engineering commercial oilseeds can effectively increase the production of vernolic acid. They successfully increased vernolic acid accumulation in soybean somatic embryos and petunia leaves through co-expression of specific genes (Li, Yu, Hatanaka, & Hildebrand, 2010).
Biosynthesis of Vernolic Acid
Cahoon et al. (2002) investigated the synthesis of vernolic acid in Euphorbia lagascae seeds. Their study revealed that a cytochrome P450 enzyme, distinct from the enzymes found in other species, is involved in the biosynthesis of vernolic acid in these seeds. This highlights the diversity of mechanisms plants use to produce this compound (Cahoon, Ripp, Hall, & Mcgonigle, 2002).
Agronomic Performance of Vernolic Acid Producing Plants
Chakraborty et al. (2018) conducted field trials to evaluate the agronomic performance of Euphorbia lagascae, a plant that naturally produces vernolic acid. Their results showed potential for its development as a commercial crop, although challenges in field germination need to be addressed (Chakraborty, Todd, Isbell, & Acker, 2018).
Cloning and Functional Analysis of Key Enzymes
Yu et al. (2008) focused on isolating and characterizing enzymes from Vernonia galamensis that are responsible for the accumulation of vernolic acid. This study aids in understanding the biological processes involved in the synthesis of epoxy fatty acids, which can have industrial applications (Yu, Li, Hatanaka, & Hildebrand, 2008).
Chemical Properties and Applications
Samuelsson and Johansson (2001) investigated the chemical properties of methyl esters of vernolic acid, highlighting its potential in various industrial applications due to its unique properties compared to conventional fatty acids (Samuelsson & Johansson, 2001).
Nutritional Applications and Effects
Ramos-Morales et al. (2016) explored the use of Vernonia galamensis and vernolic acid in animal nutrition. Their research indicated that these could modify the biohydrogenation process in ruminants, potentially impacting the fatty acid composition in meat and milk (Ramos-Morales, McKain, Gawad, Hugo, & Wallace, 2016).
Propiedades
Nombre del producto |
Vernolic acid |
|---|---|
Fórmula molecular |
C18H32O3 |
Peso molecular |
296.4 g/mol |
Nombre IUPAC |
(Z)-11-(3-pentyloxiran-2-yl)undec-9-enoic acid |
InChI |
InChI=1S/C18H32O3/c1-2-3-10-13-16-17(21-16)14-11-8-6-4-5-7-9-12-15-18(19)20/h8,11,16-17H,2-7,9-10,12-15H2,1H3,(H,19,20)/b11-8- |
Clave InChI |
CCPPLLJZDQAOHD-FLIBITNWSA-N |
SMILES isomérico |
CCCCCC1C(O1)C/C=C\CCCCCCCC(=O)O |
SMILES |
CCCCCC1C(O1)CC=CCCCCCCCC(=O)O |
SMILES canónico |
CCCCCC1C(O1)CC=CCCCCCCCC(=O)O |
Descripción física |
Solid |
Sinónimos |
cis-12-epoxyoctadeca-cis-9-enoate cis-12-epoxyoctadeca-cis-9-enoic acid vernoleate vernolic acid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



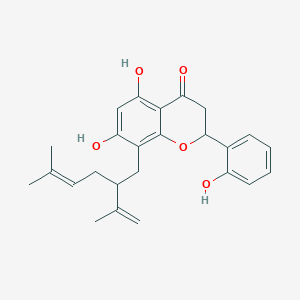

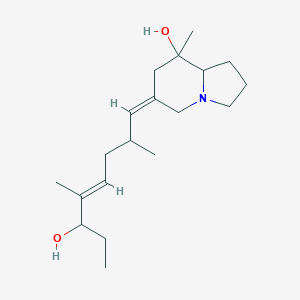
![(2Z,4E,6E,12E)-16,20-dihydroxy-21-methoxy-3-methyl-10-phenyl-9-azabicyclo[17.3.0]docosa-2,4,6,12,19-pentaene-8,18-dione](/img/structure/B1238809.png)
![6-Bromo-5-methyl-1,3-dihydroimidazo[4,5-b]pyridine-2-thione](/img/structure/B1238810.png)
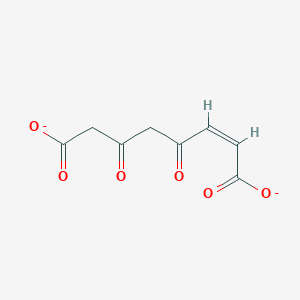
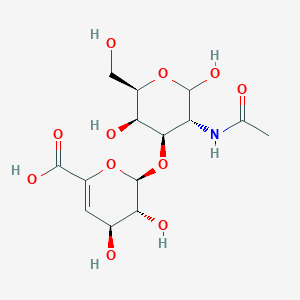

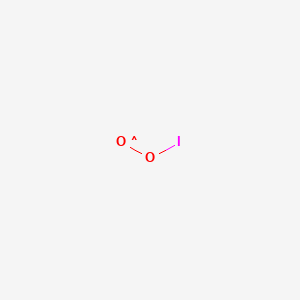
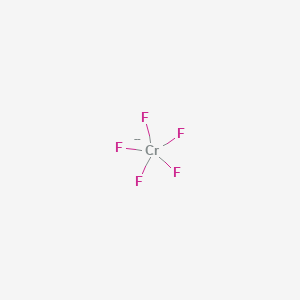

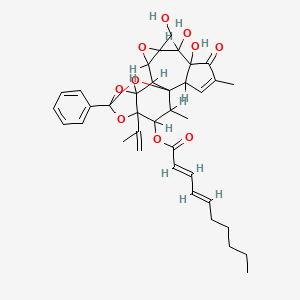
![azane;cobalt(3+);(Z)-4-[2-[[(Z)-4-oxidopent-3-en-2-ylidene]amino]ethylimino]pent-2-en-2-olate](/img/structure/B1238822.png)
